molecular formula C14H20NO+ B12784912 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol CAS No. 7495-12-7

1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol

Cat. No.: B12784912
CAS No.: 7495-12-7
M. Wt: 218.31 g/mol
InChI Key: HWSJHLHRHLEJPM-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1lambda(5)-azabicyclo(222)octan-3-ol is a complex organic compound that belongs to the class of bicyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Substitution Reactions: Introduction of the methyl and phenyl groups via nucleophilic or electrophilic substitution.

    Hydroxylation: Addition of the hydroxyl group to the bicyclic structure.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using controlled reaction conditions.

    Continuous Flow Chemistry: Large-scale production with continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bicyclic structure to form different derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.

Scientific Research Applications

1-Methyl-4-phenyl-1lambda(5)-azabicyclo(22

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperidine: A structurally related compound with similar properties.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects.

    4-Phenylpiperidine: Another bicyclic amine with comparable chemical behavior.

Uniqueness

1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol is unique due to its specific bicyclic structure and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7495-12-7

Molecular Formula

C14H20NO+

Molecular Weight

218.31 g/mol

IUPAC Name

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C14H20NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3/q+1

InChI Key

HWSJHLHRHLEJPM-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)(C(C2)O)C3=CC=CC=C3

Origin of Product

United States

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